![molecular formula C18H15Cl4N3O3 B14599977 1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid CAS No. 59666-30-7](/img/structure/B14599977.png)
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole and dichlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The dichlorophenyl groups can interact with hydrophobic pockets in proteins, altering their function. These interactions can lead to inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiconazole: A triazole fungicide with similar structural features.
Tebuconazole: Another triazole fungicide with comparable properties.
Uniqueness
1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole is unique due to its specific combination of dichlorophenyl and imidazole groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59666-30-7 |
|---|---|
Molekularformel |
C18H15Cl4N3O3 |
Molekulargewicht |
463.1 g/mol |
IUPAC-Name |
1-[2,3-bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H14Cl4N2.HNO3/c19-14-2-1-12(17(21)8-14)7-13(10-24-6-5-23-11-24)16-4-3-15(20)9-18(16)22;2-1(3)4/h1-6,8-9,11,13H,7,10H2;(H,2,3,4) |
InChI-Schlüssel |
RKPKOAKQGDMGCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


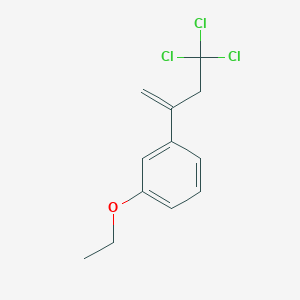
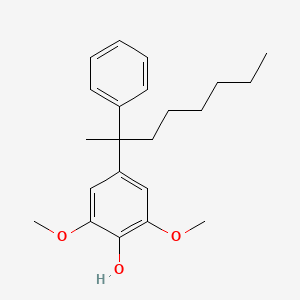
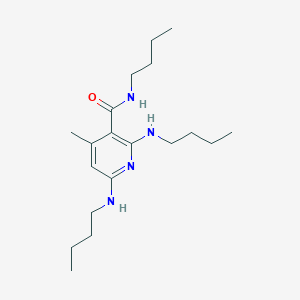

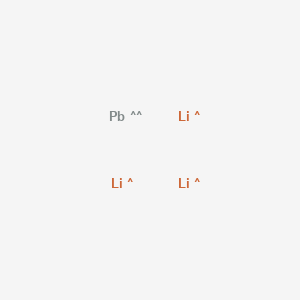
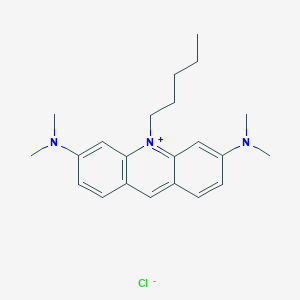


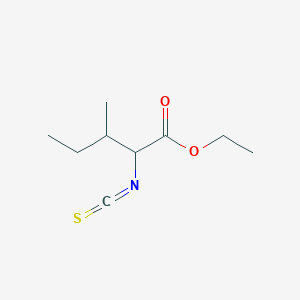
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)

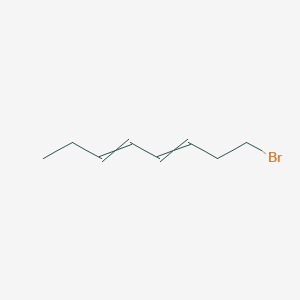
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
